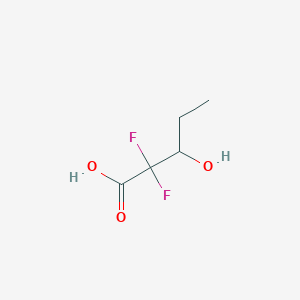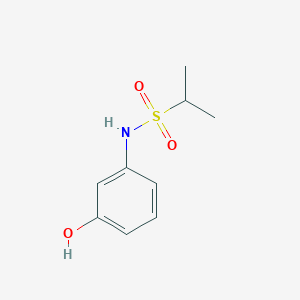
N-(3-hydroxyphenyl)propane-2-sulfonamide
Übersicht
Beschreibung
N-(3-hydroxyphenyl)propane-2-sulfonamide is a chemical compound with the molecular formula C9H13NO3S . It has a molecular weight of 215.27 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for N-(3-hydroxyphenyl)propane-2-sulfonamide is 1S/C9H13NO3S/c1-7(2)14(12,13)10-8-4-3-5-9(11)6-8/h3-7,10-11H,1-2H3 . This indicates that the molecule consists of a propane-2-sulfonamide group attached to a 3-hydroxyphenyl group.Physical And Chemical Properties Analysis
N-(3-hydroxyphenyl)propane-2-sulfonamide is a powder that is stored at room temperature . It has a molecular weight of 215.27 .Wissenschaftliche Forschungsanwendungen
1. Biocatalysis in Drug Metabolism
N-(3-hydroxyphenyl)propane-2-sulfonamide has been explored in the field of biocatalysis for drug metabolism. Zmijewski et al. (2006) studied its application in preparing mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator, revealing that microbial-based biocatalytic systems can produce significant amounts of mammalian metabolites for structural characterization and clinical investigations (Zmijewski et al., 2006).
2. GABAB Receptor Antagonism
Research by Hughes and Prager (1997) highlighted the synthesis of 3-Amino-N-aryl-2-hydroxypropane-1-sulfonamides, including derivatives of N-(3-hydroxyphenyl)propane-2-sulfonamide. These compounds were identified as specific antagonists of GABA at the GABAB receptor, indicating their potential in neurological research and therapy (Hughes & Prager, 1997).
3. Antimicrobial and Antifungal Activities
A study by Fadda et al. (2016) described the synthesis of novel functionalized N-sulfonates, including N-(3-hydroxyphenyl)propane-2-sulfonamide derivatives. These compounds demonstrated antimicrobial and antifungal activities, highlighting their potential in medical applications (Fadda et al., 2016).
4. Organic Synthesis and Chemical Reactions
The compound's role in organic synthesis was explored by Han (2010), where N-(3-Pyridinyl)-substituted secondary and tertiary sulfonamides, including N-(3-hydroxyphenyl)propane-2-sulfonamide, were synthesized. This research contributes to the understanding of organic chemical reactions and synthesis processes (Han, 2010).
5. Bioremediation of Environmental Pollutants
Chhaya and Gupte (2013) investigated the possible role of laccase from Fusarium incarnatum in the bioremediation of Bisphenol A, a compound structurally similar to N-(3-hydroxyphenyl)propane-2-sulfonamide. This study provides insights into the biodegradation of phenolic environmental pollutants (Chhaya & Gupte, 2013).
6. Antitumor Properties
Owa et al. (2002) conducted a study on the antitumor properties of sulfonamide-focused libraries, including N-(3-hydroxyphenyl)propane-2-sulfonamide derivatives. They found that these compounds were effective cell cycle inhibitors with potential in cancer treatment (Owa et al., 2002).
7. Fuel Cell Applications
Research by Bae, Miyatake, and Watanabe (2009) on sulfonated block copolymers containing fluorenyl groups, including derivatives of N-(3-hydroxyphenyl)propane-2-sulfonamide, revealed their potential in fuel cell applications. The study focused on the synthesis and properties of these polymers, indicating their relevance in energy research (Bae, Miyatake, & Watanabe, 2009).
Safety And Hazards
Eigenschaften
IUPAC Name |
N-(3-hydroxyphenyl)propane-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S/c1-7(2)14(12,13)10-8-4-3-5-9(11)6-8/h3-7,10-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMIFKVFWUVWZQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)NC1=CC(=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxyphenyl)propane-2-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



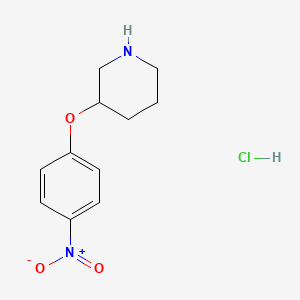
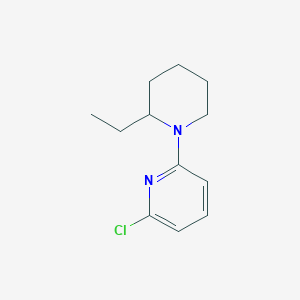
![4-[(6-Chloro-2-pyrazinyl)amino]-2-butanol](/img/structure/B1454151.png)
![4-Chloro-6-[3,4-dihydro-2(1H)-isoquinolinyl]-1,3,5-triazin-2-amine](/img/structure/B1454152.png)
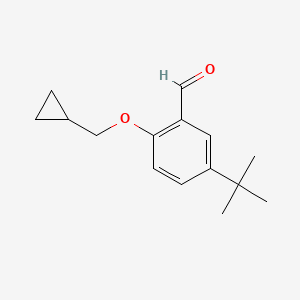


![3-{[4-(1-Methyl-1-phenylethyl)phenoxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1454156.png)
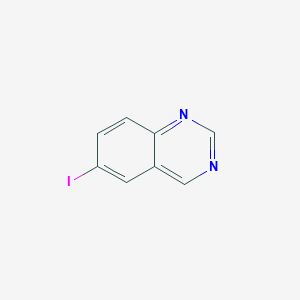
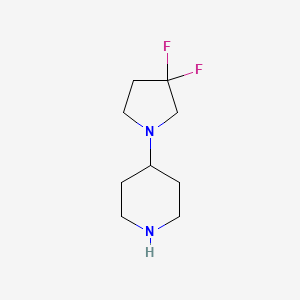
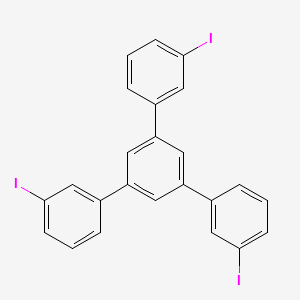

![2-[(4-Chlorophenyl)methyl]pentanedioic acid](/img/structure/B1454165.png)
